N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide
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Overview
Description
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide is a benzodioxine.
Scientific Research Applications
Antibacterial and Antifungal Potential
- Antimicrobial Activities : Synthesis of N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide derivatives has shown promising antibacterial and antifungal properties. Specific compounds within this class demonstrated significant antimicrobial potential with low hemolytic activity, indicating their suitability for antibacterial and antifungal applications (Abbasi et al., 2020).
Potential in Diabetes Treatment
- Anti-Diabetic Properties : Some derivatives of this compound exhibited moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Inflammation and Enzyme Inhibition
- Inhibitory Effects on Inflammation and Enzymes : These compounds have been studied for their inhibitory effects on lipoxygenase, an enzyme involved in inflammatory processes. Certain derivatives showed good inhibitory activity, which could be beneficial in developing treatments for inflammatory diseases (Abbasi et al., 2017).
Role in Neurodegenerative Diseases
- Therapeutic Potential in Alzheimer's Disease : Research into this compound derivatives has shown that certain molecules within this class exhibited moderate inhibitory potential against acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's (Abbasi et al., 2019).
Antitubercular Properties
- Anti-Tubercular Scaffolds : Derivatives of this compound were synthesized and evaluated for their anti-tubercular activity. Some showed promising activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Nimbalkar et al., 2018).
Properties
Molecular Formula |
C17H16ClNO3 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H16ClNO3/c18-13-10-15-16(22-9-8-21-15)11-14(13)19-17(20)7-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,19,20) |
InChI Key |
LQKZLYZBKGTRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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